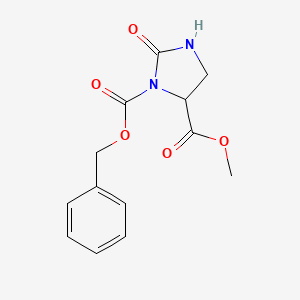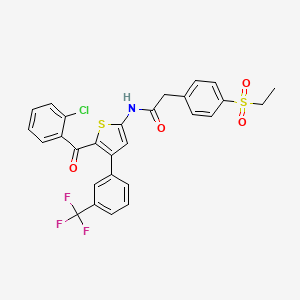
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiophene ring substituted with a chlorobenzoyl group, a trifluoromethylphenyl group, and an ethylsulfonylphenyl group, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Substitution Reactions: The thiophene core is then subjected to electrophilic aromatic substitution reactions to introduce the chlorobenzoyl and trifluoromethylphenyl groups.
Acylation: The final step involves the acylation of the thiophene ring with 2-(4-(ethylsulfonyl)-phenyl)acetyl chloride under Friedel-Crafts acylation conditions, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, anticancer, or antimicrobial drugs.
Materials Science: The unique structural properties of this compound make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(methylsulfonyl)-phenyl)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(isopropylsulfonyl)-phenyl)acetamide: Similar structure but with an isopropylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
The uniqueness of N-(5-(2-chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)thiophen-2-yl)-2-(4-(ethylsulfonyl)-phenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the ethylsulfonyl group, in particular, may influence its solubility, reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H21ClF3NO4S2 |
|---|---|
Molecular Weight |
592.1 g/mol |
IUPAC Name |
N-[5-(2-chlorobenzoyl)-4-[3-(trifluoromethyl)phenyl]thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C28H21ClF3NO4S2/c1-2-39(36,37)20-12-10-17(11-13-20)14-24(34)33-25-16-22(18-6-5-7-19(15-18)28(30,31)32)27(38-25)26(35)21-8-3-4-9-23(21)29/h3-13,15-16H,2,14H2,1H3,(H,33,34) |
InChI Key |
JOFIODQYDWCPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(S2)C(=O)C3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


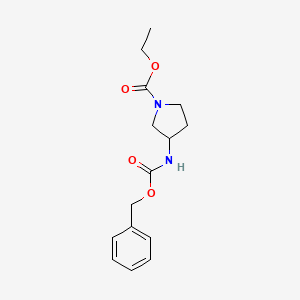
![2-Azaspiro[4.4]nonan-7-amine](/img/structure/B15094168.png)
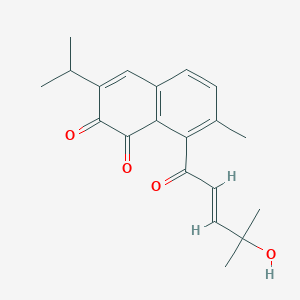
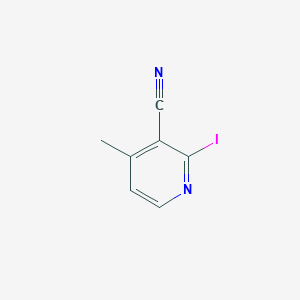

![1-[3-Fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15094202.png)
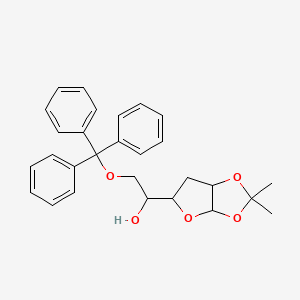

![2-[[4-(beta-d-Glucopyranosyloxy)-3,5-bis(3-methyl-2-butenyl)benzoyl]oxy]-n,n,n-trimethylethanaminium](/img/structure/B15094215.png)
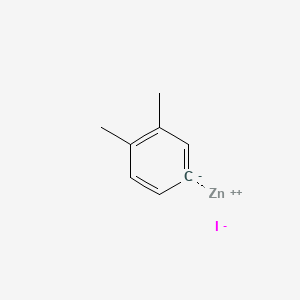
![2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B15094219.png)

